(S)-2-Hydroxy-N-methyl-2-phenylacetamide
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Overview
Description
(S)-2-Hydroxy-N-methyl-2-phenylacetamide is a chiral compound with a hydroxyl group, a methyl group, and a phenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-N-methyl-2-phenylacetamide typically involves the reaction of (S)-2-Hydroxy-2-phenylacetic acid with methylamine. The reaction is carried out under controlled conditions to ensure the retention of the chiral center. The reaction can be catalyzed by various agents, including acid or base catalysts, depending on the desired reaction pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: The major product is (S)-2-Oxo-N-methyl-2-phenylacetamide.
Reduction: The major product is (S)-2-Hydroxy-N-methyl-2-phenylethylamine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
(S)-2-Hydroxy-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-N-methyl-2-phenylacetamide: The enantiomer of the compound, which may have different biological activities.
2-Hydroxy-N-methyl-2-phenylacetamide: The racemic mixture containing both enantiomers.
2-Hydroxy-N-methyl-2-phenylpropionamide: A structurally similar compound with a propionamide backbone.
Uniqueness
(S)-2-Hydroxy-N-methyl-2-phenylacetamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications requiring chiral specificity, such as in the development of enantioselective drugs.
Properties
IUPAC Name |
(2S)-2-hydroxy-N-methyl-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUJGXTIIVWRS-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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